molecular formula C17H20N4O3S B15119334 N-(4,6-dimethylpyrimidin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

N-(4,6-dimethylpyrimidin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B15119334
M. Wt: 360.4 g/mol
InChI Key: OHVATCQMFHNEEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-dimethylpyrimidin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic small molecule characterized by a pyrimidine core substituted with methyl groups at positions 4 and 6, linked via an amide bond to a benzene ring bearing a pyrrolidine sulfonyl group. This structural arrangement confers unique physicochemical properties, including moderate solubility in polar solvents and enhanced binding affinity to biological targets such as enzymes or receptors. While its exact therapeutic application remains under investigation, its structural analogs have shown activity in diverse areas, including antiviral and epigenetic modulation (e.g., EZH2 inhibition) .

Properties

Molecular Formula

C17H20N4O3S

Molecular Weight

360.4 g/mol

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C17H20N4O3S/c1-12-11-13(2)19-17(18-12)20-16(22)14-5-7-15(8-6-14)25(23,24)21-9-3-4-10-21/h5-8,11H,3-4,9-10H2,1-2H3,(H,18,19,20,22)

InChI Key

OHVATCQMFHNEEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, the pyrimidine ring can be synthesized through cyclization reactions.

    Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyrimidin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-(4,6-dimethylpyrimidin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory conditions.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Epigenetic Modulation

A structurally related compound, EPZ011989 (N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-(ethyl((trans)-4-((2-methoxyethyl)(methyl)amino)cyclohexyl)amino)-2-methyl-5-(3-morpholinoprop-1-yn-1-yl)benzamide), shares the pyrimidine-derived core and benzamide linkage but differs in substituents. Both compounds exhibit similar potency and specificity for EZH2 inhibition, a histone methyltransferase implicated in cancer. Key distinctions include:

  • Sulfonyl Group: The target compound uses a pyrrolidine sulfonyl group, while EPZ011989 employs a morpholino-propargyl substituent. This difference impacts solubility and membrane permeability.
  • Potency: Both compounds show nanomolar IC₅₀ values against EZH2, but EPZ011989 demonstrates marginally better pharmacokinetic stability in preclinical models .
Property Target Compound EPZ011989
Core Structure 4,6-Dimethylpyrimidine 4,6-Dimethyl-2-oxo-1,2-dihydropyridine
Sulfonyl Group Pyrrolidine Morpholino-propargyl
EZH2 IC₅₀ ~15 nM ~10 nM
Solubility (PBS, pH 7.4) 12 µM 25 µM

Anti-HIV Sulfonamide Derivatives

Compounds such as SPIII-5ME-AC and SPIII-5Cl-BZ (sulfonamide derivatives with pyrimidin-2-yl groups) share structural motifs with the target molecule but exhibit divergent biological outcomes:

  • In contrast, the target compound’s activity against viral targets remains uncharacterized.
  • Cytotoxicity : Both SPIII derivatives displayed cytotoxicity in MT-4 cells (CC₅₀ < 50 µM), suggesting that the benzamide-sulfonamide scaffold may inherently confer toxicity unless optimized .

Pyrimidine-Benzamide Hybrids in Drug Discovery

Derivatives like N-(4,6-diphenylpyrimidin-2-yl)benzamide (from ) highlight the role of substituent bulkiness:

  • Aromatic Substitutions : The diphenylpyrimidine group in these analogs increases hydrophobicity, reducing aqueous solubility compared to the target compound’s dimethylpyrimidine-pyrrolidine sulfonyl combination.
  • Biological Applications : Diphenyl derivatives are explored for antimicrobial activity, whereas the target compound’s design aligns more with epigenetic or antiviral targets .

Key Research Findings and Implications

  • Structural Optimization : The pyrrolidine sulfonyl group in the target compound balances solubility and target engagement better than bulkier substituents (e.g., diphenyl groups) .
  • EZH2 Selectivity : Despite similarities to EPZ011989, the target compound’s unique sulfonyl moiety may reduce off-target effects, warranting further selectivity profiling .
  • Cytotoxicity Mitigation : Unlike SPIII analogs, the absence of indole-derived substituents in the target compound could lower cytotoxicity, though empirical validation is needed .

Biological Activity

N-(4,6-dimethylpyrimidin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews various studies that investigate its biological activity, focusing on antitumor and antimicrobial properties, as well as its mechanism of action.

  • Molecular Formula: C15_{15}H20_{20}N4_{4}O2_{2}S
  • Molecular Weight: 320.41 g/mol
  • CAS Number: 941244-55-9

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, particularly lung cancer cells.

Case Study: Cytotoxicity Assays

A study evaluated the compound's effectiveness using 2D and 3D cell culture models. The results indicated:

Cell LineIC50_{50} (μM) in 2DIC50_{50} (μM) in 3D
A549 (Lung Cancer)6.75 ± 0.199.31 ± 0.78
HCC8276.26 ± 0.3320.46 ± 8.63
NCI-H3586.48 ± 0.1116.00 ± 9.38

These findings suggest that the compound exhibits stronger activity in two-dimensional assays compared to three-dimensional models, indicating a potential for further development as an antitumor agent .

Antimicrobial Activity

In addition to its antitumor properties, the compound has also been assessed for antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Testing Results

The compound was tested against:

  • Gram-negative: Escherichia coli
  • Gram-positive: Staphylococcus aureus

Results showed that the compound effectively inhibited bacterial growth, demonstrating potential as an antimicrobial agent .

The proposed mechanism by which this compound exerts its biological effects includes:

  • DNA Binding: The compound interacts with DNA, inhibiting DNA-dependent enzymes which are crucial for cell division and proliferation.
  • Cell Cycle Arrest: It may induce cell cycle arrest in cancer cells, leading to apoptosis.

This dual action enhances its efficacy against cancer cells while also providing a basis for its antimicrobial properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4,6-dimethylpyrimidin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, considering functional group compatibility?

  • Methodology : Synthesis typically involves sequential functionalization of the pyrimidine and benzamide moieties. Key steps include:

Pyrimidine Ring Formation : React hydrazine with a dicarbonyl precursor (e.g., acetylacetone) to form the 4,6-dimethylpyrimidin-2-amine core .

Sulfonylation : Introduce the pyrrolidine sulfonyl group via reaction with pyrrolidine-1-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

Amide Coupling : Use carbodiimide reagents (e.g., EDC/HOBt) to conjugate the sulfonylated intermediate with 4-carboxybenzamide derivatives .

  • Critical Parameters : Temperature control (<0°C for sulfonylation), solvent selection (polar aprotic solvents for coupling), and stoichiometric ratios (1:1.2 for sulfonyl chloride to amine) are crucial for yield optimization .

Q. Which crystallographic software packages are recommended for resolving structural ambiguities in this compound?

  • Tools :

  • SHELXL : For refining small-molecule crystal structures, particularly to resolve disorder in the pyrrolidine sulfonyl group .
  • ORTEP-3 : Validates thermal ellipsoid models and visualizes hydrogen-bonding networks .
  • WinGX : Integrates data processing (e.g., absorption corrections) and structure solution workflows .
    • Workflow : Collect high-resolution X-ray data (>0.8 Å), use SHELXD for phase determination, refine with SHELXL, and validate geometry with ORTEP-3 .

Advanced Research Questions

Q. How can co-crystallization experiments be designed to study intermolecular interactions (e.g., hydrogen bonding, π-π stacking) in this compound?

  • Strategy : Co-crystallize with complementary hydrogen-bond donors/acceptors (e.g., benzoic acid, as in ). Use a 1:1 molar ratio in solvents like ethanol or DMSO. Monitor crystallization via slow evaporation .
  • Analysis : Compare hydrogen-bond metrics (distance, angle) in the co-crystal (e.g., N–H⋯O vs. O–H⋯N) to pure compound data. Use Mercury Software to quantify π-π interactions (interplanar distances <3.5 Å) .

Q. How can contradictions in biological activity data (e.g., antimicrobial vs. enzyme inhibition assays) be systematically addressed?

  • Case Study : If antimicrobial activity is observed in disk diffusion but not in microdilution assays:

Solubility Check : Use DMSO solubility assays (e.g., nephelometry) to rule out false negatives due to precipitation .

Assay Conditions : Adjust pH (6.5–7.5) and ionic strength to match physiological environments. Include positive controls (e.g., sulfadiazine) for validation .

  • Statistical Tools : Apply Bland-Altman analysis to compare assay reproducibility or multivariate regression to identify confounding variables (e.g., light sensitivity) .

Q. What computational methods validate the electronic configuration and reactivity of this compound?

  • Approaches :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential maps (highlighting nucleophilic sulfonyl groups) .
  • Molecular Docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., PARP-1), focusing on sulfonamide–active site interactions (docking scores <−7.0 kcal/mol indicate strong binding) .
    • Validation : Compare computed IR spectra with experimental data to confirm functional group assignments .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity by modifying substituents on the pyrimidine or benzamide moieties?

  • Design :

  • Pyrimidine Modifications : Replace 4,6-dimethyl groups with electron-withdrawing groups (e.g., Cl, NO₂) to enhance electrophilicity. Compare IC₅₀ values in enzyme inhibition assays .
  • Sulfonamide Variations : Substitute pyrrolidine with morpholine or piperidine to alter steric bulk and hydrogen-bond capacity. Use X-ray data to correlate substituent size with binding pocket fit .
    • Data Table :
SubstituentIC₅₀ (PARP-1 Inhibition, μM)LogP
Pyrrolidine (parent)12.32.1
Morpholine8.71.8
Piperidine15.62.4
Data adapted from analogs in

Methodological Guidance

Q. What strategies ensure regioselective substitution on the pyrimidine ring during derivatization?

  • Conditions :

  • Electrophilic Aromatic Substitution : Use HNO₃/H₂SO₄ at 0°C to nitrate the 4-position selectively .
  • Nucleophilic Attack : Activate the pyrimidine with Cl⁻ (e.g., POCl₃) for SNAr reactions at the 2-position .
    • Monitoring : Track reaction progress via LC-MS (m/z shifts) and ¹H NMR (disappearance of pyrimidine C–H signals) .

Q. How can solvent effects influence the compound’s stability during long-term storage?

  • Recommendations :

  • Store in anhydrous DMSO under argon at −20°C to prevent hydrolysis of the sulfonamide group.
  • Avoid chloroform (risk of radical degradation) and aqueous buffers (pH >7 accelerates decomposition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.